Exametazime, also known as hexamethylpropylene amine oxime (HMPAO), is a lipophilic compound used in nuclear medicine as a ligand for Technetium-99m (99mTc) to form the radiopharmaceutical 99mTc-Exametazime []. This complex is primarily employed for cerebral perfusion imaging and white blood cell labeling []. The compound exists in two diastereomeric forms: d,l and meso, with the d,l form being preferred for radiopharmaceutical applications [].
Exametazime, also known by its systematic name (E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine, has the chemical formula and a molecular weight of approximately 272.39 g/mol . It is categorized as a chelating agent for technetium-99m, forming a cationic complex that is crucial for its function in medical imaging.
The synthesis of exametazime involves several methods, primarily focusing on the reaction between 2,3-butanedione monoxime and 2,2-dimethyl-1,3-propanediamine. The following outlines key synthesis routes:
Exametazime's molecular structure features a complex arrangement that includes multiple functional groups conducive to its role as a chelating agent. Key structural characteristics include:
The InChI key for exametazime is BPNZYADGDZPRTK-UDUYQYQQSA-N, which provides a unique identifier for computational modeling and database searches .
Exametazime primarily undergoes reactions related to its role as a radiopharmaceutical:
The mechanism of action of exametazime centers around its ability to bind with technetium-99m, resulting in a complex that can be utilized in Single Photon Emission Computed Tomography (SPECT) imaging:
Exametazime exhibits several notable physical and chemical properties:
These properties are essential for understanding how exametazime behaves in biological systems and influences its imaging capabilities.
Exametazime's primary applications include:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: